molecular formula C19H22N2O3S2 B11933454 N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide

N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide

Cat. No.: B11933454
M. Wt: 390.5 g/mol
InChI Key: FFAGHPLLBXWCSF-ZWKOTPCHSA-N
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Description

PF-4778574 is a chemical compound known for its role as a positive allosteric modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is crucial for fast excitatory neurotransmission in the central nervous system. PF-4778574 has been studied for its potential therapeutic effects, particularly in the context of neuropsychiatric disorders such as depression .

Preparation Methods

The synthesis of PF-4778574 involves several steps, starting with the preparation of the core structure, which includes a tetrahydro-2H-pyran ring. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

PF-4778574 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in PF-4778574.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thienyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

PF-4778574 has several scientific research applications, including:

Mechanism of Action

PF-4778574 exerts its effects by binding to the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and enhancing its activity. This leads to increased glutamatergic neurotransmission, which is crucial for its antidepressant and cognitive-enhancing effects. The compound also activates several downstream signaling pathways, including the brain-derived neurotrophic factor/tropomyosin receptor kinase B/AKT pathway, which plays a role in its therapeutic effects .

Comparison with Similar Compounds

PF-4778574 is similar to other positive allosteric modulators of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, such as CX717 and S47445. PF-4778574 is unique in its specific binding affinity and functional potency, which contribute to its rapid onset of action and therapeutic potential .

Similar Compounds

Properties

Molecular Formula

C19H22N2O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide

InChI

InChI=1S/C19H22N2O3S2/c1-13(2)26(22,23)21-18-9-10-24-12-17(18)14-3-5-15(6-4-14)19-8-7-16(11-20)25-19/h3-8,13,17-18,21H,9-10,12H2,1-2H3/t17-,18+/m0/s1

InChI Key

FFAGHPLLBXWCSF-ZWKOTPCHSA-N

Isomeric SMILES

CC(C)S(=O)(=O)N[C@@H]1CCOC[C@H]1C2=CC=C(C=C2)C3=CC=C(S3)C#N

Canonical SMILES

CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N

Origin of Product

United States

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